molecular formula C24H26FN5OS B2906615 5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-35-6

5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号: B2906615
CAS番号: 898367-35-6
分子量: 451.56
InChIキー: WEANACRNASVGKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. This core is substituted with a 4-benzylpiperazine group, a 3-fluorophenyl moiety, and an ethyl group at the 2-position, along with a hydroxyl group at the 6-position.

Key structural attributes include:

  • Thiazolo-triazole core: Known for its electron-rich aromatic system, which facilitates π-π stacking interactions in biological targets.
  • 4-Benzylpiperazine: A flexible substituent that may enhance solubility and receptor binding through its nitrogen-rich structure.
  • 3-Fluorophenyl group: Fluorine’s electronegativity and small size can improve metabolic stability and modulate lipophilicity.
  • Ethyl group: A hydrophobic substituent that may influence steric interactions and pharmacokinetic properties.

The compound’s molecular formula is C24H25F2N5OS, with a molecular weight of 469.55 g/mol (calculated based on ). Its synthetic pathway likely involves multi-step condensation and cyclization reactions, as seen in analogous thiazolo-triazole derivatives .

特性

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-9-6-10-19(25)15-18)29-13-11-28(12-14-29)16-17-7-4-3-5-8-17/h3-10,15,21,31H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEANACRNASVGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The target compound’s structural and functional properties are compared below with six analogs, emphasizing substituent effects, synthesis yields, and physicochemical data.

Structural Analogs with Piperazine and Aryl Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Differences
Target Compound 4-Benzylpiperazinyl, 3-fluorophenyl, ethyl C24H25F2N5OS 469.55 Reference compound
5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3,4-Difluorophenyl instead of 3-fluorophenyl C24H24F3N5OS 483.54 Increased fluorine substitution enhances electronegativity and potential metabolic stability
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyl C28H31ClN6O3S 579.11 Bulkier aryl groups may reduce solubility but improve receptor affinity
YPC-21813 (from ) 3-Fluorophenyl, 4-pentylpiperazinyl, thiazolidine-2,4-dione core C31H34F2N6O2S 592.71 Thiazolidine-dione core instead of thiazolo-triazole; pentyl chain increases lipophilicity

Analogs with Varied Thiazolo-Triazole Substituents

Compound Name Substituents Molecular Formula Yield (%) Melting Point (°C) LCMS [M+H]+ Key Observations
(Z)-5-(Indolin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6a) Indolin-1-yl C14H11N5OS 57 189–191 298 Bulky indole substituent lowers yield compared to smaller groups
(Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6c) 4-(2-Hydroxyethyl)piperazinyl C12H16N6O2S 67 221–223 317 Hydroxyethyl group improves solubility but reduces thermal stability
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) Thiophen-2-yl C10H6N4OS2 64 >250 236 Sulfur-rich substituent enhances π-stacking but may increase toxicity

Key Trends and Insights

Substituent Effects on Yield: Piperazine-containing analogs (e.g., 6c, 67% yield) generally exhibit higher yields than those with bulky aryl groups (e.g., 6a, 57% yield), likely due to steric hindrance during synthesis .

Physicochemical Properties: The ethyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability.

Biological Relevance :

  • Piperazine derivatives (e.g., YPC-21813 in ) are associated with kinase inhibition, suggesting the target compound may share similar mechanisms .
  • Thiazolo-triazole cores with hydroxyl groups (e.g., 6-ol in the target) may enhance hydrogen-bonding interactions with biological targets .

Q & A

Q. What are the typical synthetic routes for synthesizing this compound, and what key reagents are involved?

The compound is synthesized via multi-step reactions. Key steps include:

  • Formation of the thiazole ring using thioketones or thioamides with hydrazine derivatives.
  • Cyclization to form the triazole ring, often employing phosphorus oxychloride (POCl₃) for activation.
  • Coupling of the benzylpiperazine and 3-fluorophenyl moieties under reflux in solvents like ethanol or acetonitrile. Purification typically involves recrystallization or chromatography. Characterization is done via NMR, IR, and mass spectrometry .

Q. What spectroscopic methods are essential for confirming the compound’s structure?

Critical techniques include:

  • ¹H/¹³C NMR : To confirm substituent connectivity and aromatic proton environments.
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, triazole C-N stretches).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Advanced structural confirmation may use X-ray crystallography for 3D conformation analysis .

Q. What are the compound’s key structural features relevant to its biological activity?

The core structure includes:

  • A fused thiazolo[3,2-b][1,2,4]triazole system, which enhances π-π stacking with biological targets.
  • A 3-fluorophenyl group for improved lipophilicity and target affinity.
  • A 4-benzylpiperazine moiety, which modulates solubility and receptor interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Solvent-free conditions : Minimizes purification steps (e.g., using PEG-400 as a green solvent).
  • Catalytic systems (e.g., triethylamine) to enhance coupling efficiency. Reaction parameters (temperature, pH) must be tightly controlled to avoid side products .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Piperazine substituents : Bulky groups (e.g., benzhydryl) enhance receptor binding but reduce solubility.
  • Fluorophenyl position : Meta-substitution (3-fluoro) improves metabolic stability compared to para-substitution.
  • Thiazole/triazole core : Modifications here alter electron density, affecting enzyme inhibition potency. Comparative assays with analogs (e.g., furan- or chlorophenyl-substituted derivatives) are critical .

Q. How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?

Conflicting results may arise from:

  • Purity discrepancies : Validate via HPLC and elemental analysis.
  • Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).
  • Target polymorphism : Use CRISPR-edited isogenic cell lines to isolate genetic variables. Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) is recommended .

Q. What computational approaches are effective for predicting target interactions?

Methods include:

  • Molecular docking : Screens against kinases or GPCRs (e.g., dopamine D2/D3 receptors).
  • Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions.
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity. Validate predictions with mutagenesis studies (e.g., Ala-scanning of target binding pockets) .

Q. What formulation strategies improve the compound’s stability in preclinical studies?

Approaches include:

  • pH adjustment : Stabilize the hydroxyl group using buffered solutions (pH 6.5–7.4).
  • Lyophilization : For long-term storage of aqueous suspensions.
  • Nanoparticle encapsulation : Enhances bioavailability and reduces hepatic first-pass metabolism. Accelerated stability testing (40°C/75% RH) identifies degradation pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。